molecular formula C12H8ClNO3S B11602800 N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide

N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide

Cat. No.: B11602800
M. Wt: 281.72 g/mol
InChI Key: DYQGPTHSJLQSES-NTEUORMPSA-N
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Description

N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is a sulfonamide derivative featuring a conjugated cyclohexadienone ring system with a chlorine substituent at the 3-position and a sulfonamide group attached via an imine linkage. The (1E) configuration indicates the trans arrangement of the substituents across the double bond, which influences its electronic and steric properties.

Properties

Molecular Formula

C12H8ClNO3S

Molecular Weight

281.72 g/mol

IUPAC Name

(NE)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

InChI

InChI=1S/C12H8ClNO3S/c13-11-8-9(6-7-12(11)15)14-18(16,17)10-4-2-1-3-5-10/h1-8H/b14-9+

InChI Key

DYQGPTHSJLQSES-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of benzenesulfonamide with a suitable chlorinated cyclohexadienone derivative. One common method involves the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement reactions when treated with ammonium . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Crystallization from ethanol is a common method to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyclohexadienone moiety to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX (CA IX), it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The compound’s closest structural analogs include:

4-Chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide (CAS 327060-12-8): Structural Difference: Substitution of a nitro group at the 3-position of the benzene ring instead of hydrogen. This compound has a molecular formula of C₁₂H₇ClN₂O₅S and is used in pharmaceutical intermediates . Key Data:

Property Target Compound CAS 327060-12-8
Molecular Formula C₁₂H₉ClNO₃S C₁₂H₇ClN₂O₅S
Substituents 3-Cl, sulfonamide 3-NO₂, 4-Cl, sulfonamide

N-[(2-Styryl)-5-Chloro-8-Hydroxyquinolin-7-Yl]Benzenesulfonamides: Structural Difference: Incorporates a styrylquinoline core instead of cyclohexadienone. Impact: The extended π-conjugation in styrylquinoline derivatives improves binding to biomolecular targets (e.g., HIV integrase). A free hydroxyl group at the styryl moiety and nitro groups on the sulfonamide enhance inhibitory activity .

Physicochemical and Crystallographic Properties

  • Solubility: The cyclohexadienone core reduces hydrophilicity compared to quinoline-based analogs ().
  • Crystallography : SHELX programs () are critical for validating the (1E) configuration and hydrogen-bonding networks, which influence stability and packing efficiency.

Biological Activity

N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is a synthetic compound with potential biological activity, particularly in the context of cancer treatment and microbial inhibition. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C19H16ClN3O2S
  • Molecular Weight : 395.86 g/mol
  • CAS Number : 123333-64-2

The structure consists of a benzenesulfonamide moiety linked to a cyclohexadiene derivative, which may contribute to its bioactivity.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. A study focusing on benzenesulfonamide derivatives showed that they could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study: In Vitro Analysis

In a study examining the effects of related compounds on P388 murine leukemia cells, it was found that certain benzenesulfonamide derivatives caused G1 phase accumulation and disrupted mitosis, leading to increased apoptosis rates. This suggests that this compound may have similar effects due to its structural characteristics .

CompoundIC50 (µM)Mechanism of Action
Compound A10G1 Phase Arrest
Compound B15Mitosis Disruption
N-[...]TBDTBD

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways.

Case Study: Antimicrobial Screening

In a comparative study of various sulfonamides against common bacterial strains, compounds similar to N-[...] showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at relatively low concentrations.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16High
Pseudomonas aeruginosa64Low

The proposed mechanism of action for N-[...] includes:

  • Enzyme Inhibition : Targeting specific enzymes involved in cell cycle regulation and folate metabolism.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
  • Cell Cycle Arrest : Preventing progression through key phases of the cell cycle.

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